molecular formula C17H27NO5Si B8642562 Z-Ser(TBDMS)-OH

Z-Ser(TBDMS)-OH

Cat. No.: B8642562
M. Wt: 353.5 g/mol
InChI Key: WNDGUJLHARCBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ser(TBDMS)-OH is a protected serine derivative where the hydroxyl (-OH) group is shielded by a tert-butyldimethylsilyl (TBDMS) ether, and the amino group is protected by a benzyloxycarbonyl (Z) group. Its molecular formula is C₁₇H₂₇NO₅Si, with a molecular weight of 353.5 g/mol . The TBDMS group enhances hydrophobicity and stability, making it valuable in peptide synthesis, particularly for iterative deprotection strategies . The compound is synthesized via reaction of Z-Ser-OH with TBDMS-Cl and imidazole in DMF .

Properties

Molecular Formula

C17H27NO5Si

Molecular Weight

353.5 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

WNDGUJLHARCBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the t-butyl(dimethyl)silyl (TBDMS) group to protect the hydroxyl group. The final step involves the formation of the propionic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during synthesis, while the t-butyl(dimethyl)silyl group protects hydroxyl groups. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Protecting Group Molecular Formula Molecular Weight (g/mol) Key Properties
Z-Ser(TBDMS)-OH TBDMS (ether) C₁₇H₂₇NO₅Si 353.5 Moderate steric bulk; cleaved by fluoride ions (e.g., TBAF) .
Z-Ser(tBu)-OH tert-Butyl (ether) C₁₅H₂₁NO₅ 295.3 Smaller steric profile; requires strong acids (e.g., TFA) for deprotection .
Z-Ser(Tos)-OMe Tosyl (sulfonate) C₁₉H₂₁NO₇S 407.5 Electron-withdrawing; stable under acidic conditions .
Z-Ser(Bzl)-OH Benzyl (ether) C₁₈H₁₉NO₅ 329.4 Removed via hydrogenolysis; incompatible with catalytic hydrogenation steps .
Fmoc-Ser(TBDMS)-OH TBDMS (ether) C₂₄H₃₁NO₅Si 441.6 Labile under TFA; orthogonal to Boc/tBu strategies .
Key Observations:
  • Steric Effects : TBDMS provides moderate steric hindrance compared to bulkier groups like TBDPS, which can impede reaction efficiency .
  • Deprotection Flexibility: TBDMS is cleaved under mild fluoride conditions, enabling orthogonal protection in multi-step syntheses, unlike tBu (strong acid) or Bzl (hydrogenolysis) .
Membrane Permeability and Activity
  • The hydrophobic TBDMS group enhances membrane permeability, as seen in cADPR analogs where TBDMS-modified compounds retained agonistic activity despite reduced polarity .
  • In contrast, tBu groups may reduce solubility in organic phases, necessitating harsher solvents .

Stability and Handling

  • Storage : TBDMS-protected compounds (e.g., Fmoc-Ser(TBDMS)-OH) require storage at -20°C to prevent degradation, while tBu derivatives (e.g., Z-Ser(tBu)-OH) are stable at room temperature .
  • Solubility : TBDMS enhances solubility in organic solvents (e.g., DMSO, THF) compared to polar Tos or Bzl groups .

Economic and Practical Considerations

  • Cost : this compound is priced at $250/100g , compared to $100/25g for Z-Ser(tBu)-OH, reflecting the higher cost of silyl reagents .
  • Applications : TBDMS is preferred in RNA synthesis (2'-OH protection) and iterative polymer architectures due to reversible deprotection .

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